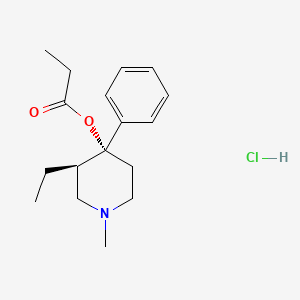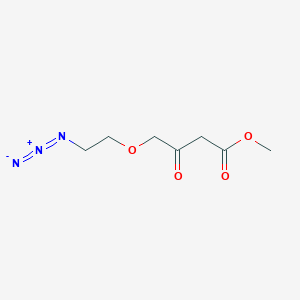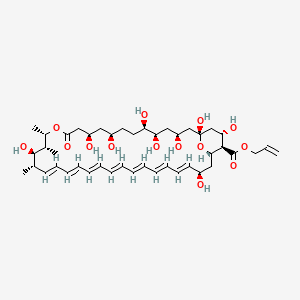
Aluminiumformiat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Aluminiumformiat can be synthesized through the reaction of aluminium hydroxide with formic acid. The reaction typically involves mixing aluminium hydroxide with formic acid under controlled conditions to produce aluminium formate .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium soaps with formic acid. This method is scalable and allows for the production of this compound in large quantities .
化学反応の分析
Types of Reactions: Aluminiumformiat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of aluminium oxide and carbon dioxide.
Reduction: Reduction reactions involving this compound can yield aluminium metal and formic acid.
Substitution: In substitution reactions, this compound can react with other acids or bases to form different aluminium salts
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various acids or bases under controlled pH conditions
Major Products:
Oxidation: Aluminium oxide and carbon dioxide.
Reduction: Aluminium metal and formic acid.
Substitution: Different aluminium salts depending on the reagents used
科学的研究の応用
Aluminiumformiat has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and transesterification processes.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its use in drug delivery systems.
Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in the production of polyurethane foams .
作用機序
The mechanism of action of aluminiumformiat involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an antimicrobial agent by disrupting microbial cell membranes. In industrial applications, it functions as a corrosion inhibitor by forming a protective layer on metal surfaces .
類似化合物との比較
Aluminium Acetate: Used in medical applications for its astringent properties.
Aluminium Chloride: Commonly used as a catalyst in organic synthesis.
Aluminium Sulfate: Widely used in water treatment and paper manufacturing
Uniqueness of Aluminiumformiat: this compound is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications, including its use as a catalyst, corrosion inhibitor, and antimicrobial agent. Its versatility and effectiveness in different fields set it apart from other aluminium compounds .
特性
分子式 |
C3H3AlO6 |
|---|---|
分子量 |
162.03 g/mol |
IUPAC名 |
diformyloxyalumanyl formate |
InChI |
InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChIキー |
MJWPFSQVORELDX-UHFFFAOYSA-K |
正規SMILES |
C(=O)O[Al](OC=O)OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)




![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)

![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)

![[2-Fluoro-6-(methylamino)phenyl]methanol](/img/structure/B15289005.png)



